molecular formula C12H12O4S B13342841 [1,1'-Biphenyl]-4-sulfonicacidhydrate

[1,1'-Biphenyl]-4-sulfonicacidhydrate

Cat. No.: B13342841
M. Wt: 252.29 g/mol
InChI Key: DBQISFQSXXAGPP-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-sulfonicacidhydrate is an organic compound that consists of a biphenyl structure with a sulfonic acid group attached to one of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry. The presence of the sulfonic acid group enhances its solubility in water and makes it a valuable intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-sulfonicacidhydrate typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid, which introduces the sulfonic acid group onto the biphenyl structure. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of [1,1’-Biphenyl]-4-sulfonicacidhydrate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of biphenyl and sulfuric acid into the reactor, followed by the separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-sulfonicacidhydrate undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The biphenyl structure can be reduced under specific conditions.

    Substitution: The sulfonic acid group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonates, while substitution reactions can introduce various functional groups onto the biphenyl structure.

Scientific Research Applications

[1,1’-Biphenyl]-4-sulfonicacidhydrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-sulfonicacidhydrate involves its interaction with various molecular targets. The sulfonic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The biphenyl structure can also interact with hydrophobic regions of proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simple aromatic hydrocarbon with two connected phenyl rings.

    Polychlorinated biphenyls (PCBs): Biphenyl derivatives with chlorine atoms attached, known for their environmental persistence and toxicity.

    [1,1’-Biphenyl]-4-carboxylic acid: A biphenyl derivative with a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

[1,1’-Biphenyl]-4-sulfonicacidhydrate is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to form strong interactions with biological molecules. This makes it a valuable compound in various applications, from industrial processes to scientific research.

Properties

Molecular Formula

C12H12O4S

Molecular Weight

252.29 g/mol

IUPAC Name

4-phenylbenzenesulfonic acid;hydrate

InChI

InChI=1S/C12H10O3S.H2O/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);1H2

InChI Key

DBQISFQSXXAGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.O

Origin of Product

United States

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